2-Hydrazinyl-3-(3-methoxypropyl)-3,4-dihydroquinazolin-4-one
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Overview
Description
2-Hydrazinyl-3-(3-methoxypropyl)-3,4-dihydroquinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a hydrazinyl group, a methoxypropyl side chain, and a dihydroquinazolinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-3-(3-methoxypropyl)-3,4-dihydroquinazolin-4-one typically involves multiple stepsThe reaction conditions often involve the use of solvents such as N,N-dimethylformamide and catalysts like sodium methoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-3-(3-methoxypropyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can modify the hydrazinyl group, potentially leading to different hydrazine derivatives.
Substitution: The methoxypropyl side chain can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce a variety of functionalized quinazolinones.
Scientific Research Applications
2-Hydrazinyl-3-(3-methoxypropyl)-3,4-dihydroquinazolin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-3-(3-methoxypropyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The methoxypropyl side chain may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydrazinyl-3-(phenylamino)quinazolin-4(3H)-one
- 2-Hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropionic acid
Uniqueness
2-Hydrazinyl-3-(3-methoxypropyl)-3,4-dihydroquinazolin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxypropyl side chain differentiates it from other quinazolinone derivatives, potentially leading to unique interactions with biological targets and different chemical reactivity .
Properties
IUPAC Name |
2-hydrazinyl-3-(3-methoxypropyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c1-18-8-4-7-16-11(17)9-5-2-3-6-10(9)14-12(16)15-13/h2-3,5-6H,4,7-8,13H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJRZLARHAOMLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C2=CC=CC=C2N=C1NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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